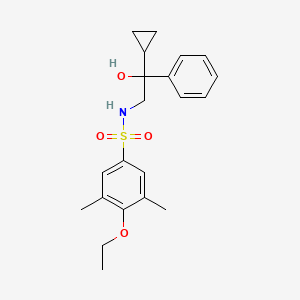![molecular formula C11H17LiN4O4 B2738575 lithium(1+) ion 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 2138110-45-7](/img/structure/B2738575.png)
lithium(1+) ion 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,3-triazol-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,3-triazol-1-yl]acetate is a complex organic compound with a molecular weight of 276.22 g/mol[_{{{CITATION{{{1{lithium (1+) ion 2- [4- (2- { [ (tert-butoxy)carbonyl]amino}ethyl)-1H-1 ](https://wwwsigmaaldrichcom/US/en/product/enamine/enah03a013b4?context=bbe){{{CITATION{{{_1{lithium (1+) ion 2- 4- (2- { [ (tert-butoxy)carbonyl]amino}ethyl)-1H-1 ....
準備方法
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step organic synthesis process1{lithium (1+) ion 2- [4- (2- { [ (tert-butoxy)carbonyl]amino}ethyl)-1H-1 ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah03a013b4?context=bbe). The final step includes the lithium salt formation[{{{CITATION{{{_1{lithium (1+) ion 2- 4- (2- { [ (tert-butoxy)carbonyl]amino}ethyl)-1H-1 ....
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of reactors and purification systems to ensure high purity and yield[_{{{CITATION{{{_1{lithium (1+) ion 2- 4- (2- { [ (tert-butoxy)carbonyl]amino}ethyl)-1H-1 ....
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions[_{{{CITATION{{{_1{lithium (1+) ion 2- 4- (2- { [ (tert-butoxy)carbonyl]amino}ethyl)-1H-1 ....
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology
In biological research, it serves as a tool for studying enzyme mechanisms and as a potential inhibitor for various biological targets.
Medicine
In medicine, the compound is explored for its potential therapeutic effects, including its use in drug development and as a precursor for pharmaceuticals.
Industry
In industry, it is utilized in the production of advanced materials and as a catalyst in chemical processes.
作用機序
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and leading to desired biological outcomes.
類似化合物との比較
Similar Compounds
Lithium(1+) ion 2-[4-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazol-1-yl]acetate
Lithium(1+) ion 2-(4-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate
Uniqueness
This compound is unique due to its specific structure and the presence of the triazole ring, which differentiates it from other lithium salts and organic compounds.
特性
IUPAC Name |
lithium;2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]triazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4.Li/c1-11(2,3)19-10(18)12-5-4-8-6-15(14-13-8)7-9(16)17;/h6H,4-5,7H2,1-3H3,(H,12,18)(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMZAHVRSRKRRD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NCCC1=CN(N=N1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17LiN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2738492.png)



![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2738499.png)
![4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2738500.png)
![methyl 6-chloro-2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2738501.png)
![2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]acetamide](/img/structure/B2738504.png)

![3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2738510.png)

![2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2738512.png)
![5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2738513.png)

